2-(Cyclohexanecarbonyl)-4,5-dihydroxy-3-nitrobenzonitrile
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Overview
Description
2-(Cyclohexanecarbonyl)-4,5-dihydroxy-3-nitrobenzonitrile is an organic compound with a complex structure that includes a cyclohexane ring, a carbonyl group, hydroxyl groups, a nitro group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclohexanecarbonyl)-4,5-dihydroxy-3-nitrobenzonitrile can be achieved through several synthetic routes. One common method involves the nitration of a precursor compound followed by the introduction of the cyclohexanecarbonyl group. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and subsequent functionalization processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclohexanecarbonyl)-4,5-dihydroxy-3-nitrobenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
2-(Cyclohexanecarbonyl)-4,5-dihydroxy-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Cyclohexanecarbonyl)-4,5-dihydroxy-3-nitrobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple functional groups allows it to participate in various biochemical reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanecarboxylic acid: Shares the cyclohexane ring and carboxyl group but lacks the nitro and nitrile groups.
4,5-Dihydroxy-3-nitrobenzonitrile: Similar structure but without the cyclohexanecarbonyl group.
Uniqueness
2-(Cyclohexanecarbonyl)-4,5-dihydroxy-3-nitrobenzonitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both hydroxyl and nitro groups allows for diverse chemical modifications, making it a versatile compound in research and industrial applications.
Properties
Molecular Formula |
C14H14N2O5 |
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Molecular Weight |
290.27 g/mol |
IUPAC Name |
2-(cyclohexanecarbonyl)-4,5-dihydroxy-3-nitrobenzonitrile |
InChI |
InChI=1S/C14H14N2O5/c15-7-9-6-10(17)14(19)12(16(20)21)11(9)13(18)8-4-2-1-3-5-8/h6,8,17,19H,1-5H2 |
InChI Key |
GSFYCTXUMCGJSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C(=C(C=C2C#N)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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